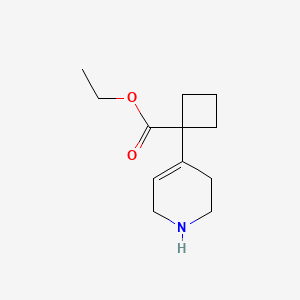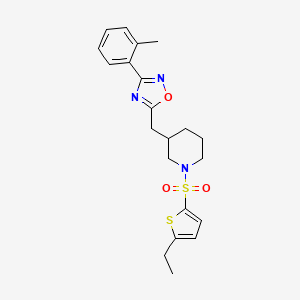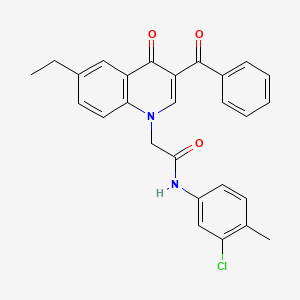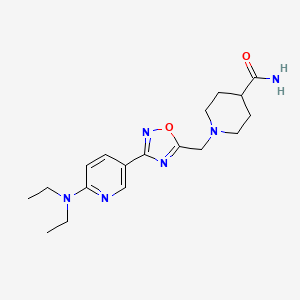![molecular formula C18H24N4O2 B2664954 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034207-54-8](/img/no-structure.png)
2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Utility in Novel Derivative Synthesis
This compound and its related derivatives are utilized in synthesizing novel chemical entities with potential biological activities. For instance, the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives demonstrates the versatility of such compounds in creating diverse chemical structures with potential applications in medicinal chemistry and drug discovery (Khalil et al., 2017).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives reveals their significant antioxidant activity. These studies highlight the compound's role in forming complexes with metals, which are then evaluated for their ability to scavenge free radicals, pointing to potential therapeutic applications as antioxidants (Chkirate et al., 2019).
Synthesis of Diverse Chemical Scaffolds
The compound's framework serves as a precursor for synthesizing a wide range of chemical scaffolds, including bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. These derivatives are synthesized for further evaluation of their biological activities, showcasing the compound's utility in generating diverse molecular architectures (Arafat et al., 2022).
Flavouring and Cooling Agent Applications
The compound and its variants have been evaluated for use as flavouring substances and cooling agents, indicating their potential applications in the food and beverage industries. This research assesses their safety profiles and efficacy, underscoring the chemical's versatility beyond pharmaceutical applications (Younes et al., 2018).
Alzheimer's Disease Therapeutic Approach
Derivatives of the compound have been investigated for their potential as multifunctional therapeutics against Alzheimer's disease. These studies focus on the synthesis and biological evaluation of compounds for their ability to inhibit acetylcholinesterase and prevent amyloid β aggregation, highlighting the compound's relevance in developing treatments for neurodegenerative diseases (Umar et al., 2019).
Future Directions
The future directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. There is also potential for this compound to be studied for its biological activities, as similar compounds have shown promising results .
properties
CAS RN |
2034207-54-8 |
|---|---|
Product Name |
2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.416 |
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
VJUVENASKIVAGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)
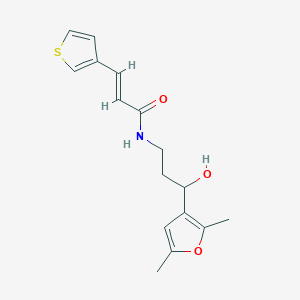
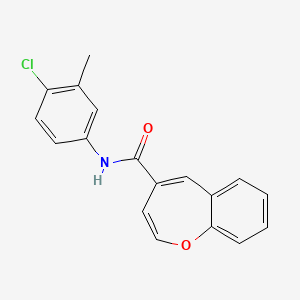
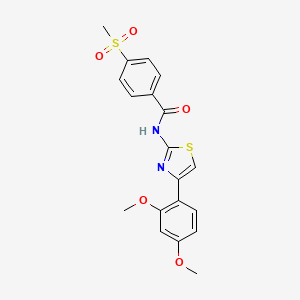
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
![8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2664878.png)
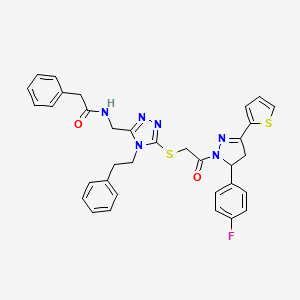
![Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2664887.png)
